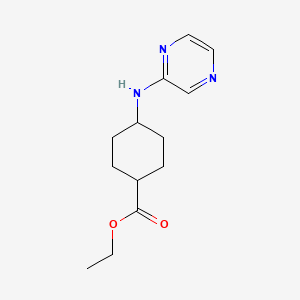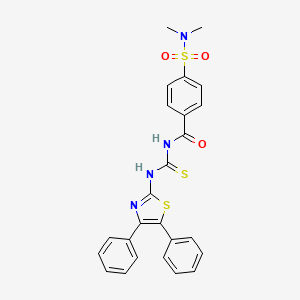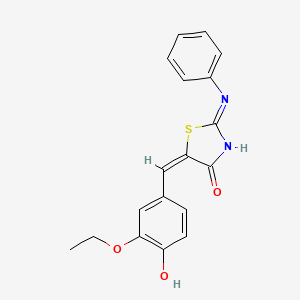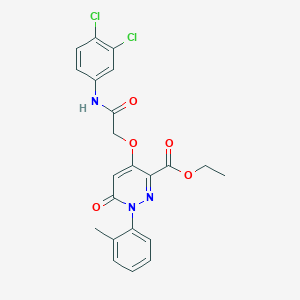
2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that is widely used in scientific research for its various applications. It is a potent inhibitor of protein kinase, which makes it an important tool for studying the role of protein kinases in various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds featuring oxadiazole and benzamide structures are frequently synthesized and characterized for various applications. These include novel methods for creating 1,3,4-oxadiazole derivatives and exploring their physical and chemical properties through techniques like IR, NMR, Mass spectrometry, and elemental analysis (Salahuddin et al., 2014). Such detailed characterizations are crucial for understanding the potential applications of these compounds in fields like materials science, pharmacology, and chemical sensing.
Anticancer Evaluation
Oxadiazoles and benzamides are frequently evaluated for their anticancer properties. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, underscoring the potential of these compounds in the development of new anticancer agents (B. Ravinaik et al., 2021). This suggests that "2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide" could be of interest for anticancer research, given its structural features.
Antimicrobial Activity
Compounds with oxadiazole and benzamide functionalities have also been explored for their antimicrobial properties. Novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, for instance, demonstrated potent to weak antimicrobial activity, highlighting the relevance of these structures in designing new antimicrobial agents (S. Gaonkar et al., 2006). The exploration of such compounds can contribute to the ongoing search for more effective treatments against resistant microbial strains.
Anti-Fibrosis Drug Potential
The pharmacokinetics and tissue distribution of compounds structurally similar to the one have been investigated for their potential as anti-fibrosis drugs. These studies are critical for understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body, which is essential for their development into therapeutic agents (Y. W. Kim et al., 2008). The findings support the potential utility of "this compound" in the treatment of fibrotic diseases.
Mecanismo De Acción
Target of Action
The primary target of the compound 2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is the P2X7 receptor . This receptor is a type of purinergic receptor for ATP that plays a significant role in the function of the immune system.
Mode of Action
The compound this compound interacts with the P2X7 receptor, inhibiting its function . This interaction results in a decrease in the receptor’s response to ATP, thereby modulating the immune response.
Propiedades
IUPAC Name |
2,3-dichloro-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3/c1-2-25-13-7-6-10(8-20-13)16-22-14(26-23-16)9-21-17(24)11-4-3-5-12(18)15(11)19/h3-8H,2,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLFHDPTFPFYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea](/img/structure/B2716862.png)
![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)
![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2716867.png)


![3-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2716871.png)
![2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716872.png)


![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)

![N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2716881.png)
